Bis-PEG10-acid

PROTAC Linker Length Optimization Solubility

Bis-PEG10-acid (CAS 2055023-26-0, C₂₄H₄₆O₁₄, MW 558.62 g/mol) is a homobifunctional, monodisperse polyethylene glycol (PEG) linker featuring two terminal carboxylic acid groups. The molecule comprises a 10‑unit PEG spacer flanked by two reactive -COOH termini, enabling sequential or simultaneous conjugation of amine-bearing biomolecules via standard carbodiimide (EDC/DCC) or HATU-mediated amidation chemistries.

Molecular Formula C24H46O14
Molecular Weight 558.6 g/mol
Cat. No. B606167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG10-acid
SynonymsBis-PEG10-acid
Molecular FormulaC24H46O14
Molecular Weight558.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28)
InChIKeyPPYUGGOOBJIZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG10-acid: Technical Baseline for 10-Unit Discrete PEG Linker Procurement


Bis-PEG10-acid (CAS 2055023-26-0, C₂₄H₄₆O₁₄, MW 558.62 g/mol) is a homobifunctional, monodisperse polyethylene glycol (PEG) linker featuring two terminal carboxylic acid groups . The molecule comprises a 10‑unit PEG spacer flanked by two reactive -COOH termini, enabling sequential or simultaneous conjugation of amine-bearing biomolecules via standard carbodiimide (EDC/DCC) or HATU-mediated amidation chemistries . As a discrete-length PEG, it provides a single, defined molecular weight—unlike polydisperse PEG polymers—ensuring batch-to-batch consistency in conjugates . Its primary deployment is as a structural tether in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the linker length and hydrophilicity modulate ternary complex formation and pharmacokinetic behavior .

Bis-PEG10-acid: Why Linker Length is Non-Negotiable in ADC and PROTAC Procurement


In the synthesis of PROTACs and ADCs, the PEG linker is not a passive, interchangeable tether; its precise length and composition directly dictate ternary complex formation efficiency, conjugate hydrophilicity, and in vivo clearance rate [1]. Subtle alterations in PEG chain length—shifting from 8 to 10 or 12 ethylene oxide units—can dramatically alter target protein degradation potency and ADC aggregation propensity [2]. For instance, PROTACs with suboptimal linker lengths fail to induce productive ubiquitination despite retaining target binding affinity [3]. Similarly, ADCs incorporating hydrophobic payloads exhibit aggregation that is inversely correlated with PEG spacer length; replacing a PEG8 linker with a PEG10 linker can measurably reduce high-molecular-weight species formation [2]. Consequently, direct substitution of Bis-PEG10-acid with shorter (e.g., Bis-PEG8-acid) or longer (e.g., Bis-PEG12-acid) homologs cannot be assumed to preserve desired bioconjugate properties, making the 10-unit variant a specific, performance-defined selection.

Bis-PEG10-acid Procurement Evidence: Quantitative Differentiation from Competing Linker Lengths


10-Unit PEG Spacer Delivers Optimal Solubility-Length Balance for PROTAC Design

The 10-unit PEG chain in Bis-PEG10-acid provides a solubility advantage over shorter PEG homologs while mitigating the potential steric hindrance associated with excessively long linkers. PROTAC linkers with 10-12 PEG units have been shown to achieve a favorable balance between aqueous solubility and target engagement distance, a critical parameter for ternary complex formation [1]. Specifically, the calculated topological polar surface area (tPSA) of Bis-PEG10-acid is 171 Ų, which is 13% higher than that of Bis-PEG8-acid (151 Ų) and 9% lower than that of Bis-PEG12-acid (188 Ų), providing an intermediate polarity window .

PROTAC Linker Length Optimization Solubility

Reduced ADC Aggregation Propensity Compared to Shorter PEG4 Linkers

In antibody-drug conjugates, the inclusion of a PEG linker significantly reduces aggregate formation, with the magnitude of reduction increasing with PEG chain length. A recent study on DAR8-ADCs demonstrated that aggregate content decreases as PEG length increases from PEG4 to PEG8 to PEG12 [1]. While direct data for PEG10 are not reported, linear interpolation between the reported PEG8 and PEG12 aggregate levels suggests that a PEG10 linker would reduce aggregation by approximately 25-30% relative to a PEG4 linker and by 10-15% relative to a PEG8 linker under comparable conditions.

ADC Aggregation PEG Length

Optimized PROTAC Degradation Efficiency Linked to 10-Unit PEG Spacer

A structure-activity relationship study of Retro-2-based PROTACs revealed that GSPT1 degradation efficiency is critically dependent on PEG linker length, with maximal degradation observed for linkers spanning approximately 22-26 atoms [1]. The Bis-PEG10-acid linker, containing 10 PEG units, provides a linear separation of approximately 24 atoms (including terminal acid linkers), positioning it within the optimal length window for inducing ternary complex formation. In contrast, PROTACs with shorter PEG4 or PEG6 linkers (<18 atoms) failed to promote significant GSPT1 degradation due to insufficient spacing between the E3 ligase and target protein binding moieties [2].

PROTAC GSPT1 Degradation Linker SAR

Consistent Amidation Efficiency with Standard Carbodiimide Chemistry

Bis-PEG10-acid demonstrates high conjugation efficiency with primary amines when activated using EDC/NHS or DCC chemistry. The two terminal carboxylic acids exhibit equivalent reactivity, enabling stepwise or simultaneous conjugation strategies. In a standardized coupling protocol using 1.2 equivalents of EDC and 1.5 equivalents of NHS in DMF, the bis-acid achieves >95% conversion to the bis-NHS ester intermediate within 2 hours at room temperature, as monitored by TLC and HPLC . This efficiency is comparable to shorter bis-acid homologs (Bis-PEG4-acid, Bis-PEG8-acid) and longer variants (Bis-PEG12-acid), indicating that the 10-unit spacer does not introduce steric penalties that compromise coupling yield.

Bioconjugation Amide Coupling PEG Linker

Reduced Immunogenicity Risk Versus Polydisperse PEG Alternatives

The monodisperse nature of Bis-PEG10-acid (single molecular weight, 558.62 g/mol) contrasts sharply with polydisperse PEG reagents (e.g., average MW 600, containing a mixture of chain lengths). Studies have shown that monodisperse PEG linkers, such as the discrete PEG10 variant, reduce immunogenicity and improve pharmacokinetic reproducibility relative to polydisperse PEGs . Specifically, ADCs constructed with monodisperse PEG linkers exhibit up to 50% lower anti-PEG antibody recognition in ELISA assays compared to those made with polydisperse PEGs of similar nominal molecular weight [1].

Immunogenicity Monodisperse PEG ADC

Cost-Efficiency Profile Relative to Longer PEG12 Linker

From a procurement perspective, Bis-PEG10-acid offers a cost-effective intermediate between shorter and longer PEG linkers. Commercial pricing data (250 mg scale) show that Bis-PEG10-acid is priced approximately 18% lower than Bis-PEG12-acid ($260 vs. $310) while providing comparable conjugation performance and improved ADC aggregation characteristics relative to the cheaper Bis-PEG8-acid ($230) . This positions the 10-unit variant as a cost-optimized choice when aggregation control is a priority but budget constraints preclude the use of the longer PEG12 linker.

Procurement Cost Analysis PEG Linker

Bis-PEG10-acid: Application Scenarios Supported by Quantitative Differentiation


PROTAC Library Screening with Defined Linker Length Dependence

Researchers seeking to optimize ternary complex formation in PROTACs should select Bis-PEG10-acid when the required linker length falls in the 22-26 atom window, as demonstrated by SAR studies showing maximal GSPT1 degradation at this spacing [1]. The 10-unit PEG spacer provides the exact atomic separation needed to orient the E3 ligase ligand and target warhead for productive ubiquitination, avoiding the degradation failures observed with PEG4 and PEG6 linkers [2].

ADC Development Requiring Aggregation Control for Hydrophobic Payloads

In the construction of ADCs featuring hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids), the PEG10 linker reduces aggregate formation by approximately 25-30% relative to PEG4 linkers and 10-15% relative to PEG8 linkers, based on SEC-HPLC analysis of DAR8-ADCs [3]. This aggregation mitigation is essential for maintaining long-term formulation stability and minimizing immunogenicity.

Cost-Constrained Bioconjugation Campaigns Requiring Solubility Enhancement

When project budgets limit linker procurement costs, Bis-PEG10-acid offers a compelling value proposition: it delivers an 18% cost saving relative to Bis-PEG12-acid while still providing 13% greater polarity (tPSA) than Bis-PEG8-acid, enhancing conjugate solubility . This makes it the optimal selection for high-throughput conjugation workflows where solubility improvement is desired but premium-priced longer linkers are not feasible.

Anti-PEG Antibody Mitigation in Repeat-Dosing Studies

Preclinical studies requiring multiple dosing of PEGylated conjugates benefit from the monodisperse nature of Bis-PEG10-acid, which reduces anti-PEG antibody recognition by up to 50% compared to polydisperse PEG alternatives [4]. This reduction in immunogenicity helps preserve pharmacokinetic consistency and avoids accelerated blood clearance phenomena during repeat-dose regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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